1-Boc-2,6-dimethylpiperazine
Overview
Description
1-Boc-2,6-dimethylpiperazine, also known as tert-butyl 2,6-dimethyl-1-piperazinecarboxylate, is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of piperazine, a heterocyclic organic compound that features a six-membered ring containing two nitrogen atoms at opposite positions. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
1-Boc-2,6-dimethylpiperazine can be synthesized through several methods. One traditional method involves the reaction of anhydrous piperazine with di-tert-butyl carbonate. This process selectively protects one of the nitrogen atoms in piperazine, allowing the other amine group to react . Another more efficient synthetic route involves using diethylamine as a starting material, followed by chlorination, Boc protection, and cyclization. This method yields higher purity and efficiency, making it suitable for industrial applications .
Chemical Reactions Analysis
1-Boc-2,6-dimethylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group can be replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Deprotection: The Boc group can be removed under acidic conditions, revealing the free amine group for further reactions.
Common reagents used in these reactions include acids for deprotection, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-2,6-dimethylpiperazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Boc-2,6-dimethylpiperazine involves its ability to act as a protecting group for amines. The Boc group stabilizes the compound, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways, depending on the specific application. The molecular targets and pathways involved are typically related to the specific biological activity of the final synthesized product .
Comparison with Similar Compounds
1-Boc-2,6-dimethylpiperazine is unique due to its specific substitution pattern and the presence of the Boc protecting group. Similar compounds include:
1-Boc-piperazine: Lacks the methyl groups at positions 2 and 6.
2,6-dimethylpiperazine: Does not have the Boc protecting group.
tert-butyl piperazinecarboxylate: Similar structure but without the methyl substitutions.
These compounds differ in their reactivity, stability, and applications, highlighting the unique properties of this compound.
Properties
IUPAC Name |
tert-butyl 2,6-dimethylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-6-12-7-9(2)13(8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOGBIZGALIITO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623507 | |
Record name | tert-Butyl 2,6-dimethylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688363-66-8 | |
Record name | tert-Butyl 2,6-dimethylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Boc-2,6-dimethylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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